The TIE-2 Inhibitor BAY-826: A Deep Dive into its Mechanism of Action
The TIE-2 Inhibitor BAY-826: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BAY-826 is a potent and selective small molecule inhibitor of the Tyrosine-protein kinase receptor (TIE-2), a key regulator of angiogenesis and vascular stability. This technical guide elucidates the mechanism of action of BAY-826, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: TIE-2 Inhibition
The primary mechanism of action of BAY-826 is the direct inhibition of TIE-2, also known as angiopoietin-1 receptor.[1][2][3][4] BAY-826 functions as an ATP-competitive inhibitor, binding to the kinase domain of TIE-2 and preventing its autophosphorylation.[1][2] This suppression of TIE-2 phosphorylation is the critical step in its inhibitory action, disrupting the downstream signaling cascade that promotes endothelial cell survival, vascular stabilization, and maturation.[1][5]
The angiopoietin/TIE-2 signaling axis is a crucial pathway in vascular biology. The ligand angiopoietin-1 (Ang-1) typically binds to and activates TIE-2, leading to the recruitment and phosphorylation of downstream signaling molecules. This cascade ultimately promotes vascular quiescence and stability. Conversely, angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis. By inhibiting TIE-2 phosphorylation, BAY-826 effectively blocks the signaling initiated by both Ang-1 and Ang-2, thereby disrupting these physiological and pathological processes.
Quantitative Data Summary
The potency and selectivity of BAY-826 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for BAY-826.
| Parameter | Value | Target/System | Reference(s) |
| Dissociation Constant (Kd) | 1.6 nM | TIE-2 | [2][3] |
| IC50 | 1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [4] |
| EC50 | ~1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [3] |
Table 1: Potency of BAY-826 against TIE-2
| Target Kinase | Dissociation Constant (Kd) | Reference(s) |
| TIE-2 | 1.6 nM | [2][3] |
| TIE-1 | 0.9 nM | [2] |
| DDR1 | 0.4 nM | [2] |
| DDR2 | 1.3 nM | [2] |
| LOK (STK10) | 5.9 nM | [2] |
| VEGFR | Micromolar concentrations required for effect | [2][4] |
| FGFR | Micromolar concentrations required for effect | [2][4] |
| PDGFR | Micromolar concentrations required for effect | [2][4] |
Table 2: Selectivity Profile of BAY-826
Signaling Pathway Inhibition
BAY-826 disrupts the TIE-2 signaling cascade, which plays a pivotal role in angiogenesis and vascular maintenance. The following diagram illustrates the canonical Angiopoietin/TIE-2 signaling pathway and the point of inhibition by BAY-826.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the characterization of BAY-826, based on standard laboratory practices and information from published abstracts.[1]
TIE-2 Phosphorylation Assay (In Vitro)
This assay is designed to measure the ability of BAY-826 to inhibit the autophosphorylation of the TIE-2 receptor in a cellular context.
In Vivo Glioma Model
This experimental model is used to assess the efficacy of BAY-826 in a preclinical cancer model.
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Cell Culture: Murine glioma cell lines (e.g., SMA-560) are cultured in appropriate media.
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Animal Model: Syngeneic mice (e.g., C57BL/6) are used to allow for the implantation of the murine glioma cells without rejection.
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Tumor Implantation: A specific number of glioma cells are stereotactically implanted into the brains of the mice to establish intracranial tumors.
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Treatment Regimen:
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Once tumors are established, mice are randomized into treatment and control groups.
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The treatment group receives BAY-826, typically via oral gavage, at a predetermined dose and schedule.
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The control group receives a vehicle solution.
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In some cohorts, BAY-826 may be combined with other treatments like irradiation.
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Monitoring and Endpoints:
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Mice are monitored for tumor growth, often through non-invasive imaging techniques, and for overall health and survival.
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Primary endpoints typically include tumor growth inhibition and overall survival.
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Histological Analysis:
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At the end of the study, or upon reaching a humane endpoint, mice are euthanized, and their brains are harvested.
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Tumor tissue is analyzed histologically to assess parameters such as vessel density and immune cell infiltration.
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Conclusion
BAY-826 is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of TIE-2 autophosphorylation, leads to the disruption of key signaling pathways involved in angiogenesis and vascular stability. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving survival in animal models of glioma, particularly in combination with radiotherapy.[1] The data presented in this guide provide a comprehensive overview of the molecular and cellular pharmacology of BAY-826, supporting its continued investigation as a potential therapeutic agent.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Novel TIE-2 inhibitor BAY-826 displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cerebral glioma model for experimental therapy and in vivo invasion studies in syngeneic BD IX rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathSpecific™ TIE2 Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]
